molecular formula C13H12N2O B1496229 Bis(4-methylpyridin-2-yl)methanone

Bis(4-methylpyridin-2-yl)methanone

Cat. No.: B1496229
M. Wt: 212.25 g/mol
InChI Key: UOBWAFQZNLOLBC-UHFFFAOYSA-N
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Description

Bis(4-methylpyridin-2-yl)methanone is a symmetric diketone derivative featuring two 4-methylpyridin-2-yl groups linked via a central carbonyl group.

Properties

Molecular Formula

C13H12N2O

Molecular Weight

212.25 g/mol

IUPAC Name

bis(4-methylpyridin-2-yl)methanone

InChI

InChI=1S/C13H12N2O/c1-9-3-5-14-11(7-9)13(16)12-8-10(2)4-6-15-12/h3-8H,1-2H3

InChI Key

UOBWAFQZNLOLBC-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=NC=C1)C(=O)C2=NC=CC(=C2)C

Origin of Product

United States

Comparison with Similar Compounds

Key Observations :

  • Substituent positions (e.g., 4-methyl in the target compound) influence steric and electronic properties, affecting synthesis feasibility. For instance, alkylation of thienopyridine-based methanones failed due to steric constraints, necessitating alternative pathways .
  • The presence of electron-withdrawing groups (e.g., chloro in ) may enhance reactivity but complicate purification.

Physical and Chemical Properties

Comparative data on thermal stability and crystallography highlight the role of substituents:

Compound Decomposition Temperature Crystallographic Features
Bis(4-methylpyridin-2-yl)methanone Not reported Likely orthorhombic (inferred from )
Di(1H-tetrazol-5-yl)methanone oxime 288.7°C High H-bond density; stabilized structure
5,5′-(Hydrazonometh-ylene)bis(1H-tetrazole) 247.6°C Lower thermal stability than tetrazolyl oxime

Key Observations :

  • Hydrogen bonding significantly enhances thermal stability, as seen in tetrazole derivatives .
  • Steric hindrance from bulky groups (e.g., indole in ) can alter spectroscopic profiles, suggesting that the 4-methyl groups in the target compound may similarly affect its NMR or IR spectra.

Key Observations :

  • Thiadiazole-containing methanones exhibit potent antimicrobial activity due to their ability to inhibit efflux pumps . The target compound’s pyridine rings may offer coordination sites for metal-binding applications instead.
  • Benzophenone derivatives with hydroxyl/methoxy groups are effective UV absorbers , whereas the target compound’s methylpyridine groups might favor optoelectronic or catalytic uses.

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